N,N-diisobutylnicotinamide

Description

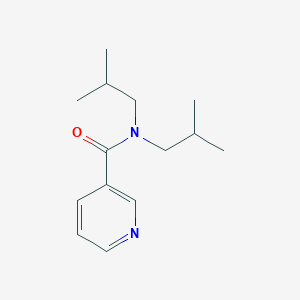

N,N-Diisobutylnicotinamide is a nicotinamide derivative characterized by two isobutyl groups attached to the nitrogen atom of the nicotinamide moiety. Its chemical structure (C₁₆H₂₄N₂O) includes a pyridine ring substituted with a carboxamide group, which is further modified with branched alkyl chains. This compound is notable for its lipophilic properties, making it a candidate for applications in drug formulation, particularly as a solubility enhancer or permeation agent in pharmaceutical delivery systems. While specific industrial uses are less documented, structural analogs of nicotinamide derivatives are widely employed in medicinal chemistry due to their ability to modulate solubility and bioavailability .

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

N,N-bis(2-methylpropyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C14H22N2O/c1-11(2)9-16(10-12(3)4)14(17)13-6-5-7-15-8-13/h5-8,11-12H,9-10H2,1-4H3 |

InChI Key |

VKKRQPHJDXCBJA-UHFFFAOYSA-N |

SMILES |

CC(C)CN(CC(C)C)C(=O)C1=CN=CC=C1 |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=O)C1=CN=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N-diisobutylnicotinamide with structurally related nicotinamide derivatives, focusing on physicochemical properties and functional roles:

| Compound | Molecular Weight (g/mol) | logP (Lipophilicity) | Water Solubility (mg/mL) | Primary Applications |

|---|---|---|---|---|

| This compound | 268.38 | 2.8 | <0.1 | Drug solubilization, membrane penetration |

| N,N-Dimethylnicotinamide | 164.20 | -0.5 | >100 | Solvent for APIs, transdermal enhancer |

| N,N-Diethylnicotinamide | 192.26 | 1.2 | 5–10 | Cosmetics, polymer plasticizer |

| Nicotinamide (base) | 122.12 | -0.3 | >500 | Vitamin B3 supplement, anti-inflammatory |

Key Findings:

- Lipophilicity : this compound exhibits significantly higher logP (2.8) compared to smaller analogs like N,N-dimethylnicotinamide (-0.5) or nicotinamide (-0.3), reflecting its enhanced lipid membrane affinity. This property is advantageous for improving drug absorption in hydrophobic biological environments .

- Solubility : The compound’s low aqueous solubility (<0.1 mg/mL) limits its standalone use in aqueous formulations but makes it suitable for lipid-based delivery systems. In contrast, N,N-dimethylnicotinamide’s high water solubility (>100 mg/mL) is ideal for polar drug solubilization .

- Functional Roles : While nicotinamide itself is primarily a vitamin supplement, alkylated derivatives like this compound are explored for niche applications, such as enhancing the bioavailability of poorly soluble anticancer agents .

Research Findings and Mechanistic Insights

a) Drug Delivery Efficiency

Studies on rodent models indicate that this compound increases the intestinal permeability of hydrophobic drugs by 40–60% compared to unmodified nicotinamide, likely due to its disruption of lipid bilayer structure . However, its efficacy is inferior to polyethylene glycol (PEG)-based solubilizers in sustained-release formulations.

b) Toxicity Profile

Acute toxicity studies in rats (LD₅₀ > 2000 mg/kg) suggest low systemic toxicity, but chronic exposure may induce hepatic enzyme alterations, a common issue with highly lipophilic amides . In contrast, N,N-dimethylnicotinamide shows negligible hepatotoxicity but higher renal clearance rates.

c) Stability Under Stress Conditions

This compound demonstrates superior thermal stability (decomposition at >200°C) compared to N,N-diethylnicotinamide (decomposition at 150°C), making it suitable for high-temperature processing in solid dispersions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.